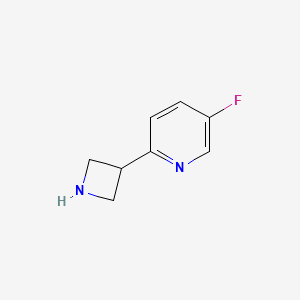

2-(Azetidin-3-yl)-5-fluoropyridine

説明

BenchChem offers high-quality 2-(Azetidin-3-yl)-5-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)-5-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(azetidin-3-yl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-7-1-2-8(11-5-7)6-3-10-4-6/h1-2,5-6,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMGWQBJYLPGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Azetidin-3-yl)-5-fluoropyridine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of strained ring systems and fluorine substitution has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 2-(azetidin-3-yl)-5-fluoropyridine, a heterocyclic compound poised at the intersection of these two critical areas of drug design. Although a significant body of research exists for its constituent parts—the azetidine ring and fluorinated pyridines—this document synthesizes this information to present a holistic profile of the target molecule. We will delve into its chemical architecture, predicted physicochemical properties, and potential biological significance. Furthermore, this guide will provide detailed, field-proven methodologies for its synthesis, purification, and characterization, drawing upon established protocols for analogous structures. The insights contained herein are intended to empower researchers to explore the therapeutic potential of this promising scaffold.

Introduction: The Strategic Value of the Azetidine and Fluoropyridine Motifs

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its inherent ring strain and non-planar, three-dimensional structure offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1][3] This sp3-rich character often leads to improved pharmacokinetic properties, such as increased solubility and metabolic stability, when compared to more traditional, "flat" aromatic systems.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its clinical significance.[1][4]

The introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and biological properties.[5][6] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby enhancing a drug's half-life and bioavailability.[5] Fluorinated pyridines, in particular, are prevalent in pharmaceuticals and have demonstrated a broad range of biological activities, including applications in oncology, neuroscience, and infectious diseases.[7]

The combination of these two moieties in 2-(azetidin-3-yl)-5-fluoropyridine presents a compelling molecular architecture for the development of novel therapeutics. This guide will serve as a foundational resource for the exploration of this promising chemical entity.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(azetidin-3-yl)-5-fluoropyridine consists of a pyridine ring substituted with a fluorine atom at the 5-position and an azetidin-3-yl group at the 2-position.

Molecular Formula: C₈H₉FN₂

Molecular Weight: 152.17 g/mol

| Property | Predicted Value | Basis for Prediction and Rationale |

| LogP | 0.7 - 1.5 | Based on the LogP of 3-((azetidin-3-yloxy)methyl)-5-fluoropyridine (0.7091) and 2-(azetidin-3-yl)-5-chloropyridine (1.4218). The replacement of a chloro group with a more electronegative fluoro group is expected to slightly decrease lipophilicity. |

| Topological Polar Surface Area (TPSA) | ~25 Ų | Based on the TPSA of 2-(azetidin-3-yl)-5-chloropyridine (24.92 Ų). The TPSA is primarily influenced by the nitrogen atoms in the pyridine and azetidine rings. |

| pKa (most basic) | 4.0 - 5.0 | The pyridine nitrogen will be the most basic site. The electron-withdrawing effect of the fluorine atom at the 5-position will decrease the basicity compared to unsubstituted pyridine (pKa ≈ 5.2). |

| Solubility | Moderate aqueous solubility | The presence of two nitrogen atoms capable of hydrogen bonding, combined with a relatively low molecular weight and predicted LogP, suggests moderate solubility in aqueous media. |

These predicted properties position 2-(azetidin-3-yl)-5-fluoropyridine within a favorable range for CNS drug discovery and other applications where good membrane permeability and moderate solubility are desirable.[8]

Synthesis and Purification

A robust and scalable synthesis is crucial for the exploration of any novel chemical entity. Based on established methodologies for the synthesis of substituted azetidines and fluoropyridines, a plausible synthetic route for 2-(azetidin-3-yl)-5-fluoropyridine is proposed below.

Proposed Synthetic Workflow

The synthesis can be envisioned as a convergent approach, involving the preparation of a protected 3-substituted azetidine and a 2-halo-5-fluoropyridine, followed by a cross-coupling reaction.

Caption: Proposed synthetic workflow for 2-(azetidin-3-yl)-5-fluoropyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine (E)

-

Rationale: The hydroxyl group serves as a versatile handle for subsequent functionalization, such as conversion to a leaving group for nucleophilic substitution or for use in cross-coupling reactions. The Boc protecting group is stable under a variety of reaction conditions and can be readily removed.

-

Procedure:

-

To a solution of N-Boc-3-azetidinone (A) in an appropriate solvent (e.g., THF), add a suitable reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until complete as monitored by TLC.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel.

-

Protocol 2: Synthesis of 2-Bromo-5-fluoropyridine (J)

-

Rationale: The Sandmeyer reaction is a reliable method for the conversion of an amino group on an aromatic ring to a halide. 2-Bromo-5-fluoropyridine is a key intermediate for subsequent cross-coupling reactions.

-

Procedure:

-

Dissolve 2-amino-5-fluoropyridine (H) in an aqueous acidic solution (e.g., HBr).

-

Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period at low temperature.

-

In a separate flask, prepare a solution of copper(I) bromide in HBr.

-

Add the diazonium salt solution to the copper(I) bromide solution, and allow the reaction to proceed, often with gentle warming.

-

Extract the product with an organic solvent, wash with aqueous base, dry, and purify by distillation or chromatography.

-

Protocol 3: Palladium-Catalyzed Cross-Coupling and Deprotection (L to N)

-

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon or carbon-nitrogen bonds. A Suzuki or Buchwald-Hartwig amination approach can be employed here. The final deprotection step unmasks the secondary amine of the azetidine ring.

-

Procedure (Illustrative Suzuki Coupling):

-

Convert N-Boc-3-hydroxyazetidine (E) to the corresponding boronic acid or ester.

-

In a reaction vessel, combine the azetidine boronic ester, 2-bromo-5-fluoropyridine (J), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., dioxane/water).

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the protected product (L) by column chromatography.

-

Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add a strong acid (e.g., trifluoroacetic acid) to remove the Boc group.

-

Stir at room temperature until deprotection is complete, then concentrate under reduced pressure.

-

Neutralize with a base and purify the final product (N) by chromatography or crystallization.

-

Analytical Characterization

The structural confirmation of 2-(azetidin-3-yl)-5-fluoropyridine would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling patterns influenced by the fluorine and azetidine substituents. - Protons on the azetidine ring will appear as multiplets in the aliphatic region. The proton at the 3-position will likely be a multiplet due to coupling with the adjacent methylene protons. - The N-H proton of the azetidine may be a broad singlet, and its chemical shift will be solvent-dependent. |

| ¹³C NMR | - Aromatic carbons will appear in the downfield region, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. - The carbons of the azetidine ring will appear in the aliphatic region. |

| ¹⁹F NMR | - A single resonance is expected for the fluorine atom on the pyridine ring, with its chemical shift providing information about the electronic environment. |

| Mass Spectrometry (HRMS) | - The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₉FN₂, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | - Characteristic absorption bands for N-H stretching (azetidine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and a strong C-F stretching band. |

Potential Biological Applications and Signaling Pathways

While the specific biological targets of 2-(azetidin-3-yl)-5-fluoropyridine are yet to be elucidated, the structural motifs present suggest several promising avenues for investigation.

Central Nervous System (CNS) Disorders

The azetidine scaffold is increasingly recognized for its utility in designing CNS-active compounds.[8][9] Its three-dimensional nature can facilitate interactions with the complex binding pockets of CNS receptors.[9] The predicted physicochemical properties of 2-(azetidin-3-yl)-5-fluoropyridine, including a low molecular weight and moderate lipophilicity, are favorable for blood-brain barrier penetration. Potential targets in the CNS could include G-protein coupled receptors (GPCRs), ion channels, and transporters.[9]

Caption: Hypothetical signaling pathway for CNS activity.

Antibacterial Agents

Azetidin-2-one (β-lactam) rings are the cornerstone of many antibiotics. While 2-(azetidin-3-yl)-5-fluoropyridine is not a β-lactam, the azetidine moiety itself has been incorporated into novel antibacterial agents.[10][11] Furthermore, pyridine derivatives are known to possess antimicrobial properties.[12][13] This compound could therefore be investigated for its potential to inhibit bacterial cell wall synthesis, protein synthesis, or other essential bacterial processes.

Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The azetidine substituent could provide access to specific pockets within the ATP-binding site of various kinases, potentially leading to potent and selective inhibition. Several approved kinase inhibitors incorporate azetidine rings.[1] This scaffold could be explored for its potential in oncology and inflammatory diseases.

Conclusion and Future Directions

2-(Azetidin-3-yl)-5-fluoropyridine represents a promising, yet underexplored, area of chemical space for drug discovery. Its unique combination of a conformationally constrained azetidine ring and an electron-withdrawing fluoropyridine moiety provides a strong foundation for the development of novel therapeutics. The synthetic strategies and analytical protocols outlined in this guide provide a clear path for researchers to synthesize and characterize this molecule. Future work should focus on the experimental validation of its physicochemical properties, a thorough investigation of its biological activity across a range of therapeutic areas, and structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this privileged scaffold.

References

- BenchChem. (2025). Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Development of CNS Agents.

- Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(5), 667-677.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.

- ResearchGate. (n.d.).

- Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.

- Google Patents. (2019). WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.

- Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Google Patents. (2000).

- ACS Publications. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.

- ResearchGate. (2018).

- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025).

- ResearchGate. (2025).

- ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.

- Google Patents. (2012).

- TIJER.org. (2024). BIOACTIVE AZETIDINONE: A REVIEW.

- Azetidines in medicinal chemistry: emerging applic

- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Google Patents. (2020).

- European Patent Office. (1986).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. tijer.org [tijer.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Strategic Applications of 2-(Azetidin-3-yl)-5-fluoropyridine in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary drug discovery, the transition from planar, heavily aromatic molecules to structurally complex, sp³-rich scaffolds is a proven strategy to improve clinical success rates. 2-(Azetidin-3-yl)-5-fluoropyridine (commonly handled as its dihydrochloride salt, CAS 1260816-07-6) has emerged as a highly specialized and privileged building block. By combining the rigid, three-dimensional geometry of an azetidine ring with the electronic deactivation of a fluorinated pyridine, this scaffold solves multiple pharmacokinetic and pharmacodynamic liabilities simultaneously.

As a Senior Application Scientist, I present this technical guide to elucidate the physicochemical causality behind this scaffold's efficacy, provide comparative data, and outline self-validating protocols for its integration into lead optimization workflows.

The Physicochemical Rationale: Causality in Scaffold Design

The utility of 2-(Azetidin-3-yl)-5-fluoropyridine is rooted in two distinct structural modifications: azetidine ring contraction and directed fluorination.

The Azetidine Motif: Beyond Piperidine

Historically, piperidine and pyrrolidine rings have been heavily utilized as basic amine vectors. However, their conformational flexibility can lead to entropic penalties upon target binding, and their lipophilicity often drives non-specific binding. Replacing these rings with an azetidine motif acts as a powerful bioisosteric strategy 1[1].

-

Causality: The four-membered ring restricts conformational space, pre-organizing the exit vectors for attached pharmacophores. This rigidity reduces the entropic cost of binding. Furthermore, the increased sp³ character relative to planar systems improves aqueous solubility and lowers the overall molecular weight and LogP, directly contributing to better oral bioavailability 2[2].

The 5-Fluoropyridine Motif: Metabolic and Electronic Tuning

Unsubstituted pyridines are notorious for two major liabilities: high basicity (which can trigger hERG channel blockade and phospholipidosis) and susceptibility to Cytochrome P450 (CYP)-mediated oxidation.

-

Causality: The introduction of a highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect. This significantly decreases the pKa of the adjacent pyridine nitrogen, rendering it less basic at physiological pH3[3]. Concurrently, the strong C-F bond physically blocks the metabolically vulnerable 5-position from oxidative attack by CYP450 enzymes, dramatically extending the compound's half-life.

Fig 1: Logical progression of bioisosteric replacement leading to the optimized scaffold.

Quantitative Data: Scaffold Comparison

To illustrate the tangible benefits of this scaffold, the table below summarizes the representative physicochemical shifts observed when transitioning from a standard piperidine-pyridine hit to the 2-(Azetidin-3-yl)-5-fluoropyridine lead.

| Physicochemical Property | 2-(Piperidin-4-yl)pyridine | 2-(Azetidin-3-yl)pyridine | 2-(Azetidin-3-yl)-5-fluoropyridine |

| Molecular Weight ( g/mol ) | 162.23 | 134.18 | 152.17 |

| Calculated LogP (cLogP) | ~1.8 | ~1.2 | ~1.4 |

| Pyridine Nitrogen pKa | ~5.2 | ~5.2 | ~3.8 |

| Azetidine/Amine pKa | ~10.0 | ~9.5 | ~9.3 |

| CYP450 Vulnerability | High (Oxidation at C5) | High (Oxidation at C5) | Low (C5 Blocked by Fluorine) |

| 3D Rigidity (Entropy) | Low (Flexible Chair) | High (Strained Ring) | High (Strained Ring) |

Data Note: Values are representative computational estimates demonstrating the directional shift in properties caused by the structural modifications.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline how to synthetically incorporate this building block and subsequently validate its metabolic stability. These protocols are designed as self-validating systems; built-in controls ensure that failure points can be immediately identified.

Protocol 1: Late-Stage N-Arylation via Buchwald-Hartwig Amination

Because 2-(Azetidin-3-yl)-5-fluoropyridine is typically supplied as a dihydrochloride salt, the reaction must be carefully buffered with a strong base to liberate the free amine without degrading the strained azetidine ring.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.0 equiv) and the target aryl bromide (1.1 equiv).

-

Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv). Causality: RuPhos is selected because its steric bulk facilitates the reductive elimination step for secondary amines, preventing off-target binding of the azetidine nitrogen to the palladium center.

-

Base Addition: Add Sodium tert-butoxide (NaOtBu) (3.5 equiv). Causality: 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt; the remaining 1.5 equivalents drive the catalytic cycle.

-

Solvent & Reaction: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the tube and heat to 85°C for 12 hours.

-

Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate. Self-Validation: Analyze the crude mixture via LC-MS. The presence of the unreacted free amine (m/z 153.1 [M+H]⁺) indicates base failure or catalyst poisoning.

Protocol 2: In Vitro Microsomal Stability Assay (CL_int Determination)

To validate the hypothesis that the 5-fluoro substitution improves metabolic stability, an intrinsic clearance (CL_int) assay using Human Liver Microsomes (HLM) must be performed.

Step-by-Step Methodology:

-

Incubation Setup: Prepare a 1 µM solution of the synthesized 2-(Azetidin-3-yl)-5-fluoropyridine derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

-

Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. Causality: NADPH acts as the essential electron donor for Phase I oxidative enzymes. Without it, the reaction cannot proceed, serving as a negative control.

-

Time-Course Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CL_int).

Fig 2: Standardized workflow for assessing microsomal stability and intrinsic clearance.

Conclusion

The integration of 2-(Azetidin-3-yl)-5-fluoropyridine into a medicinal chemistry program is not merely a structural tweak; it is a calculated, multi-parameter optimization strategy. By leveraging the geometric constraints of the azetidine ring and the electronic/steric shielding of the 5-fluoropyridine motif, drug development professionals can systematically engineer out metabolic liabilities while enhancing target affinity and physicochemical properties.

References

-

Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect.[Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications.[Link]

Sources

The Strategic Incorporation of Fluoropyridine Azetidines: A New Frontier in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals:

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms and strained ring systems into molecular scaffolds has emerged as a powerful tactic to modulate key drug-like properties. This guide provides an in-depth technical analysis of fluoropyridine azetidines, a class of building blocks gaining significant traction for their ability to confer a unique combination of desirable attributes upon lead compounds. We will explore the underlying principles of their design, detail robust synthetic methodologies, and present a framework for their strategic application in drug development programs, supported by experimental data and validated protocols.

Introduction: The Rationale for Fluoropyridine Azetidines

The confluence of a fluorinated pyridine ring and an azetidine moiety creates a synergistic effect, offering medicinal chemists a powerful tool to address common challenges in drug design, such as metabolic instability, poor solubility, and off-target activity.

-

The Role of the Fluoropyridine Moiety: The introduction of fluorine, the most electronegative element, into a pyridine ring profoundly alters its electronic properties. This can lead to a lower pKa of the pyridine nitrogen, reducing its basicity and mitigating potential issues with hERG channel binding or excessive lysosomal trapping. Furthermore, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby enhancing the pharmacokinetic profile of a drug candidate.

-

The Azetidine Advantage: Azetidine, a four-membered saturated heterocycle, serves as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its strained nature imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions. The non-planar structure of azetidine also increases the three-dimensional character (sp3-character) of a molecule, a property often correlated with improved solubility and reduced off-target toxicity.

This guide will provide the necessary technical insights for the effective utilization of these building blocks.

Strategic Application in Drug Design: A Mechanistic Perspective

The decision to incorporate a fluoropyridine azetidine motif should be driven by a clear understanding of the specific molecular challenges at hand. The interplay between the two components offers a multi-faceted approach to property modulation.

Modulating Physicochemical Properties

The strategic placement of fluorine on the pyridine ring, coupled with the azetidine's vector in space, allows for fine-tuning of lipophilicity (LogP), solubility, and pKa.

Table 1: Comparative Physicochemical Properties of Pyridinyl and Azetidinyl Analogs

| Compound | Structure | LogP (calc.) | pKa (calc.) |

| 4-Phenylpyridine | Phenyl attached to C4 of pyridine | 2.5 | 5.2 |

| 4-(4-Fluorophenyl)pyridine | 4-Fluorophenyl at C4 of pyridine | 2.7 | 4.8 |

| 1-(Pyridin-4-yl)azetidine | Azetidine N-linked to C4 of pyridine | 1.2 | 8.5 |

| 1-(2-Fluoropyridin-4-yl)azetidine | Azetidine N-linked to C4 of 2-fluoropyridine | 1.4 | 6.7 |

As illustrated in Table 1, the introduction of a fluorine atom can subtly increase lipophilicity while significantly decreasing the pKa of the pyridine nitrogen. The subsequent addition of the azetidine ring system generally reduces lipophilicity and can further modulate the basicity of the molecule depending on the attachment point and the electronics of the pyridine ring.

Enhancing Metabolic Stability

The robust C-F bond can effectively shield metabolically labile positions on the aromatic ring from enzymatic degradation by Cytochrome P450 enzymes.

Diagram 1: Metabolic Blocking by Fluorine

The Emergence of 2-(Azetidin-3-yl)-5-fluoropyridine Scaffolds: A Bioisosteric Powerhouse in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, the 2-(azetidin-3-yl)-5-fluoropyridine core has emerged as a compelling structural motif. This guide provides a comprehensive exploration of the bioisosteric potential of this scaffold, offering field-proven insights into its design, synthesis, and strategic application in drug development programs.

The Rationale: Deconstructing the 2-(Azetidin-3-yl)-5-fluoropyridine Scaffold

The power of the 2-(azetidin-3-yl)-5-fluoropyridine scaffold lies in the synergistic combination of its constituent parts: the azetidine ring and the 5-fluoropyridine moiety. Each component brings unique and advantageous properties to a candidate molecule, making the integrated scaffold a potent tool for lead optimization.

The Azetidine Ring: A Constrained Bioisostere for Enhanced Drug-like Properties

The four-membered, saturated nitrogen heterocycle, azetidine, has garnered significant attention in medicinal chemistry for its ability to confer a range of desirable attributes upon a molecule.[1][2][3] Its inherent ring strain and conformational rigidity provide a defined three-dimensional structure that can enhance binding affinity to biological targets.[2]

Key advantages of incorporating an azetidine ring include:

-

Improved Metabolic Stability: The compact and strained nature of the azetidine ring can render it less susceptible to metabolic degradation compared to larger, more flexible saturated heterocycles.[2]

-

Enhanced Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.

-

Reduced Lipophilicity: Compared to larger cyclic amines like piperidine or pyrrolidine, the smaller azetidine ring can help to reduce a compound's overall lipophilicity, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.

-

Novel Exit Vectors: The defined geometry of the azetidine ring provides unique exit vectors for substituent placement, allowing for fine-tuning of interactions with the target protein.

The 5-Fluoropyridine Moiety: A Strategic Phenyl Ring Bioisostere

The "phenyl-to-pyridyl switch" is a well-established and powerful bioisosteric replacement strategy in medicinal chemistry.[4] Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and modulate the electronic properties of the ring system.[4] The addition of a fluorine atom at the 5-position further refines the properties of the pyridine ring.

The 5-fluoropyridine moiety offers several advantages as a bioisostere for a phenyl or other aromatic rings:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, influencing its basicity and potential for salt formation.

-

Enhanced Binding Interactions: The pyridine nitrogen can form crucial hydrogen bonds with the target protein, potentially increasing binding affinity and potency.[4]

-

Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage, often blocking sites of oxidative metabolism that can be a liability for phenyl rings.

-

Favorable Physicochemical Properties: The introduction of fluorine can impact a molecule's lipophilicity and dipole moment, providing avenues to optimize its overall physicochemical profile for better drug-like properties.

The Synthesis: A Proposed Pathway to the 2-(Azetidin-3-yl)-5-fluoropyridine Scaffold

While specific, detailed synthetic routes for the 2-(azetidin-3-yl)-5-fluoropyridine scaffold are not extensively documented in publicly available literature, a plausible and efficient synthesis can be designed based on established methodologies for the preparation of azetidine and fluoropyridine derivatives.[5][6] The following proposed protocol outlines a robust approach.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with commercially available starting materials and culminating in the desired scaffold.

Caption: Proposed Synthetic Workflow for 2-(Azetidin-3-yl)-5-fluoropyridine.

Detailed Experimental Protocol (Proposed)

Step 1: N-Protection of a 3-functionalized Azetidine

-

To a solution of a commercially available 3-hydroxyazetidine or a related derivative in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield the N-Boc-protected azetidine.

Step 2: Introduction of a Leaving Group at the 3-Position

-

Convert the 3-hydroxy group of the N-Boc-protected azetidine to a suitable leaving group (e.g., a tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base.

-

Alternatively, for a cross-coupling approach, the 3-position could be functionalized with a boronic ester or a stannane.

Step 3: Preparation for Coupling

-

The 2-bromo-5-fluoropyridine can be used directly for certain cross-coupling reactions.

Step 4: Coupling Reaction

-

Perform a nucleophilic substitution reaction between the 3-tosyloxy-N-Boc-azetidine and a suitable nucleophile derived from the pyridine, or more commonly, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the functionalized azetidine and the 2-bromo-5-fluoropyridine.

Step 5: N-Deprotection

-

Remove the Boc protecting group from the coupled product using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 2-(azetidin-3-yl)-5-fluoropyridine scaffold.

Bioisosteric Potential in Action: A Comparative Analysis

The true value of the 2-(azetidin-3-yl)-5-fluoropyridine scaffold is best understood by comparing its potential properties to those of commonly replaced moieties, such as a phenyl ring or larger heterocyclic systems.

| Property | Phenyl Ring | Piperidine/Pyrrolidine | 2-(Azetidin-3-yl)-5-fluoropyridine | Rationale for Advantage |

| Polarity | Low | Moderate | Moderate-High | The nitrogen atoms and fluorine contribute to increased polarity, often improving solubility. |

| Metabolic Stability | Susceptible to oxidation | Can be metabolized | Generally High | The C-F bond and the strained azetidine ring are less prone to metabolic attack.[2] |

| 3D Character | Planar | Flexible 3D | Rigid 3D | The rigid azetidine provides a well-defined shape for improved target binding.[2] |

| H-Bonding | None (unless substituted) | Acceptor/Donor | Acceptor/Donor | The pyridine and azetidine nitrogens can form key hydrogen bonds with the target.[4] |

| Lipophilicity (LogP) | Moderate-High | Moderate | Generally Lower | The smaller, more polar scaffold can reduce lipophilicity, improving ADME properties. |

Strategic Applications and Future Perspectives

The 2-(azetidin-3-yl)-5-fluoropyridine scaffold is particularly well-suited for use in drug discovery programs targeting proteins where a phenyl or other aromatic group occupies a binding pocket and where improvements in solubility, metabolic stability, and potency are desired.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The ability to modulate polarity and lipophilicity makes this scaffold attractive for designing molecules that can cross the blood-brain barrier. Azetidine-containing compounds have shown promise as CNS modulators.[2]

-

Oncology: The quest for highly selective and potent kinase inhibitors and other anti-cancer agents could benefit from the unique properties of this scaffold.

-

Infectious Diseases: The development of novel antibacterial and antiviral agents often relies on scaffolds that can evade resistance mechanisms and exhibit favorable pharmacokinetic profiles.

Future Directions:

The continued exploration of the 2-(azetidin-3-yl)-5-fluoropyridine scaffold and its derivatives holds significant promise for the future of drug discovery. Further research into stereoselective synthetic methods will allow for the preparation of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships and developing safer, more effective drugs. Additionally, the use of this scaffold in combination with other modern medicinal chemistry strategies, such as fragment-based drug design and DNA-encoded libraries, will undoubtedly accelerate the discovery of next-generation therapeutics.

Conclusion

The 2-(azetidin-3-yl)-5-fluoropyridine scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. By strategically combining the advantageous properties of the azetidine ring and the 5-fluoropyridine moiety, this scaffold offers a clear pathway to overcoming common challenges in lead optimization, including poor metabolic stability, low solubility, and insufficient potency. As our understanding of the intricate interplay between molecular structure and biological activity deepens, the rational design and application of such innovative scaffolds will continue to be a driving force in the development of life-saving medicines.

References

-

Rani, V. and Reddy, P. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - Thomas Hermann. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. [Link]

-

Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials - Malaria World. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

Sources

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Introduction: The Therapeutic Promise of Modulating Nicotinic Acetylcholine Receptors

Sources

- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 2. login.medscape.com [login.medscape.com]

- 3. ovid.com [ovid.com]

- 4. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

Solubility profile of 2-(Azetidin-3-yl)-5-fluoropyridine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Azetidin-3-yl)-5-fluoropyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its path from the laboratory to clinical application. Poor solubility can impede reliable in vitro testing, lead to poor bioavailability, and create significant hurdles in formulation, ultimately increasing development costs and timelines.[1][2] The journey of a drug molecule, from its synthesis and purification to its final formulation as a marketable product, is profoundly influenced by its interaction with various solvents.[3][4]

This guide provides a detailed technical overview of the solubility profile of 2-(Azetidin-3-yl)-5-fluoropyridine, a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, can enhance metabolic stability and solubility, while the fluoropyridine moiety is often used to modulate electronic properties and receptor binding affinity.[5] Understanding the solubility of this compound in a range of organic solvents is paramount for chemists and formulation scientists who need to make informed decisions during synthesis, purification, crystallization, and the development of preclinical formulations.[6]

This document will delve into the physicochemical properties of the molecule, the theoretical principles governing its solubility, a detailed experimental protocol for solubility determination, and a predicted solubility profile in common organic solvents, culminating in a discussion of the practical implications for pharmaceutical research.

Physicochemical Profile of 2-(Azetidin-3-yl)-5-fluoropyridine

The solubility of a compound is intrinsically linked to its molecular structure. Key physicochemical parameters provide a quantitative basis for predicting its behavior in different solvent systems. While specific experimental data for the 2-substituted isomer is not publicly available, the properties of the closely related isomer, 3-(Azetidin-3-yl)-5-fluoropyridine , offer valuable insights.

Table 1: Physicochemical Properties of the Isomer 3-(Azetidin-3-yl)-5-fluoropyridine

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₉FN₂ | - |

| Molecular Weight | 152.17 g/mol | - |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | Indicates moderate polarity, suggesting solubility in polar solvents. |

| logP (Octanol-Water Partition Coefficient) | 0.9075 | A low positive value suggests a relatively balanced hydrophilic-lipophilic character, but leaning towards hydrophilicity. |

| Hydrogen Bond Donors | 1 | The secondary amine in the azetidine ring can donate a hydrogen bond to acceptor solvents (e.g., alcohols, DMSO). |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the azetidine nitrogen can accept hydrogen bonds from donor solvents (e.g., alcohols). |

| Rotatable Bonds | 1 | Low conformational flexibility. |

Source: Data based on the isomeric compound 3-(Azetidin-3-yl)-5-fluoropyridine.[7]

The presence of both hydrogen bond donor (N-H in the azetidine ring) and acceptor (pyridine and azetidine nitrogens) sites is a critical structural feature. This suggests that 2-(Azetidin-3-yl)-5-fluoropyridine will interact favorably with protic solvents (like alcohols) and polar aprotic solvents capable of accepting hydrogen bonds.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational, qualitative understanding of solubility: solutes tend to dissolve in solvents with similar intermolecular forces.[8] For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) model is an invaluable tool in solvent selection.[9][10]

HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary induced dipoles.

-

δP (Polar forces): Stemming from permanent dipole-dipole interactions.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The fundamental concept is that substances with similar HSP values are likely to be miscible.[11][12] The closer the "distance" between the HSP coordinates of a solute and a solvent in three-dimensional "Hansen space," the greater the affinity between them.

Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to empirical data, a robust and standardized experimental method is required. The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound and is widely accepted by regulatory bodies.[8][13][14]

Step-by-Step Methodology: The Shake-Flask Protocol

-

Preparation of Saturated Solution:

-

Rationale: To ensure that the solvent is fully saturated with the solute, establishing a true equilibrium between the dissolved and undissolved states.

-

Procedure: Add an excess amount of solid 2-(Azetidin-3-yl)-5-fluoropyridine to a known volume of the selected organic solvent in a sealed glass vial. The presence of visible, undissolved solid is essential.[15] Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period, typically 24 to 72 hours, to allow the system to reach equilibrium.[8][16]

-

-

Phase Separation:

-

Rationale: To isolate the clear, saturated liquid phase from the excess solid material without disturbing the equilibrium.

-

Procedure: Once the incubation period is complete, centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect an aliquot of the clear supernatant using a pipette. For maximum accuracy, filter the supernatant through a chemically inert syringe filter (e.g., PTFE) that does not bind to the compound.[2][8]

-

-

Quantification of Solute:

-

Rationale: To accurately measure the concentration of the dissolved compound in the saturated solution.

-

Procedure: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[1][8] A calibration curve, generated from standard solutions of known concentrations, must be used for accurate quantification.

-

-

Data Reporting:

Visualizing the Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Predicted Solubility Profile in Organic Solvents

In the absence of published experimental data, a qualitative solubility profile can be predicted based on the physicochemical properties of 2-(Azetidin-3-yl)-5-fluoropyridine and established solubility principles.

Table 2: Predicted Solubility of 2-(Azetidin-3-yl)-5-fluoropyridine in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the N-H and nitrogen atoms of the solute. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole moments and ability to accept hydrogen bonds allow for effective solvation of the polar solute. |

| Acetonitrile (ACN) | Moderate | Polar, but a weaker hydrogen bond acceptor compared to DMSO. Expected to be a reasonably good solvent. | |

| Acetone | Moderate | Good polarity, but less effective at solvating the N-H group compared to protic solvents or DMSO.[18] | |

| Nonpolar Aprotic | Toluene, Dichloromethane (DCM) | Low to Moderate | DCM has some polarity, which may allow for limited solubility. Toluene is largely nonpolar and is expected to be a poor solvent. |

| Hexane, Heptane | Very Low | As nonpolar aliphatic hydrocarbons, these solvents lack the necessary polarity and hydrogen bonding capability to effectively dissolve the polar, H-bonding solute. |

Practical Implications and Strategic Solvent Selection

The solubility profile directly impacts multiple stages of drug development:

-

Synthesis and Purification: Solvent choice is critical for controlling reaction kinetics, facilitating purification, and enabling effective crystallization to obtain the desired polymorphic form with high purity.[3][4] For 2-(Azetidin-3-yl)-5-fluoropyridine, a mixed-solvent system, perhaps combining a high-solubility solvent like ethanol with an anti-solvent like heptane, could be an effective strategy for crystallization.

-

Preclinical Formulation: For in vitro and in vivo studies, the API must be dissolved in a suitable vehicle.[19] DMSO is a common choice for creating high-concentration stock solutions for in vitro assays. For in vivo dosing, co-solvent systems (e.g., ethanol/water) may be necessary to achieve the required concentration.

-

Analytical Chemistry: The development of analytical methods, particularly for HPLC, requires that the analyte be soluble in the mobile phase. A typical reversed-phase method would likely use acetonitrile or methanol mixed with an aqueous buffer.

Logical Relationship: Solvent Properties and Solubility

The interplay between the properties of the solvent and the solute dictates the outcome. This relationship can be visualized as a decision-making framework for solvent selection.

Sources

- 1. evotec.com [evotec.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 4. coastviewsolvents.com [coastviewsolvents.com]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. haltermann-carless.com [haltermann-carless.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 12. researchgate.net [researchgate.net]

- 13. raytor.com [raytor.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. globalpharmatek.com [globalpharmatek.com]

- 19. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

Safety data sheet (SDS) and hazards for 2-(Azetidin-3-yl)-5-fluoropyridine

An In-Depth Technical Guide to the Safety, Handling, and Hazard Profile of 2-(Azetidin-3-yl)-5-fluoropyridine

Section 1: Introduction and Compound Profile

2-(Azetidin-3-yl)-5-fluoropyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key pharmacophoric motifs: a strained azetidine ring and a fluorinated pyridine core. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is considered a "privileged" structure in modern drug discovery.[1] Its conformational rigidity provides a well-defined three-dimensional framework that can enhance receptor affinity and improve metabolic stability when incorporated into drug candidates.[1][2] The fluoropyridine moiety is also a common feature in bioactive molecules, where the fluorine atom can modulate electronic properties, binding interactions, and pharmacokinetic parameters.

This guide serves as a comprehensive technical resource for scientists and researchers, providing detailed safety information, hazard analysis, and best-practice protocols for the handling, storage, and use of 2-(Azetidin-3-yl)-5-fluoropyridine in a laboratory setting. The information herein is synthesized from available data on the compound and its structural analogs to ensure a proactive and informed approach to laboratory safety.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1260779-41-6 | [3] |

| Molecular Formula | C₈H₉FN₂ | [3] |

| Molecular Weight | 152.17 g/mol | [3] |

| Synonyms | 3-(3-Azetidinyl)-5-fluoro-pyridine | [3] |

| SMILES | FC1=CC(=CN=C1)C2CNC2 |[3] |

Caption: Chemical Structure of 2-(Azetidin-3-yl)-5-fluoropyridine.

Section 2: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for 2-(Azetidin-3-yl)-5-fluoropyridine is not widely published, a reliable hazard assessment can be inferred from the documented profiles of structurally similar compounds, particularly other fluoropyridine derivatives and substituted azetidines.[4][5][6] This proactive approach, based on structural analogy, is a cornerstone of chemical safety management in research environments. The primary anticipated hazards are irritation to the skin and eyes.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][7] |

Key Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash hands and any exposed skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[4]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

Caption: Workflow for Hazard Assessment and Control Implementation.

Section 3: Toxicological Profile and Health Effects

The primary health effects associated with 2-(Azetidin-3-yl)-5-fluoropyridine are anticipated to be localized irritation upon direct contact.

-

Inhalation: May cause irritation to the respiratory system.[5][7] Symptoms can include coughing and shortness of breath.

-

Skin Contact: Causes skin irritation, characterized by redness, itching, and discomfort upon contact.[4][6]

-

Eye Contact: Causes serious eye irritation.[4][6] Direct contact can lead to redness, pain, and watering of the eyes.

-

Ingestion: While data is limited, ingestion is generally considered harmful for research chemicals and may cause gastrointestinal irritation.

Systemic Effects Considerations: There is no specific toxicological data for this compound. However, studies on a structurally related ligand for nicotinic acetylcholine receptors, 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine, provide valuable context.[8] At doses significantly higher than what would be encountered in typical laboratory handling, this related compound was shown to increase blood pressure and heart rate in rats and produce convulsions in mice.[8] It did not, however, show mutagenicity in the Ames test.[8] This information suggests that while the primary hazard is topical irritation, absorption of significant quantities could potentially lead to systemic effects, reinforcing the need for stringent exposure controls.

Section 4: Protocols for Safe Handling and Use

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict hygiene practices, is mandatory when working with this compound.

4.1 Engineering Controls The primary engineering control is to conduct all manipulations of 2-(Azetidin-3-yl)-5-fluoropyridine within a certified chemical fume hood.[7] This prevents the inhalation of any dust or aerosols and contains potential spills. A safety shower and eyewash station must be readily accessible in the immediate work area.[4]

4.2 Personal Protective Equipment (PPE) Proper PPE is the most critical barrier to prevent direct exposure.

-

Eye/Face Protection: Chemical safety goggles or a face shield are required at all times.[4]

-

Skin Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected for tears or pinholes before use and should be changed immediately if contamination is suspected.[4][7] Use proper glove removal technique to avoid skin contact.

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill), a government-approved respirator with an appropriate cartridge should be used.[4]

4.3 Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][7]

-

Do not eat, drink, or store food in areas where chemicals are handled or stored.[9]

-

Contaminated clothing should be removed immediately and laundered before reuse.[4]

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

5.1 First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][6]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[4]

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use sand, carbon dioxide, dry chemical powder, or appropriate foam.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the material.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

5.3 Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear the full complement of PPE as described in Section 4.2. Ensure adequate ventilation.

-

Containment and Cleaning: For a small spill, gently sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for chemical waste disposal.[7] Wipe the spill area with a damp cloth and then clean with soap and water.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

Section 6: Storage and Disposal

6.1 Storage Conditions Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

The recommended storage temperature is 2-8°C.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

6.2 Disposal Considerations All chemical waste, including unused material and contaminated items (gloves, wipes), must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain. Waste should be collected in a designated, properly labeled hazardous waste container.

Section 7: Physicochemical Properties

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉FN₂ | [3] |

| Molecular Weight | 152.17 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | [3] |

| LogP (Computed) | 0.9075 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 |[3] |

References

-

Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). MDPI. [Link]

-

Mukherjee, J., et al. (2005). Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2024). MDPI. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

-

3-[(2s)-Azetidin-2-Ylmethoxy]-5-[(1s,2r)-2-(2-Methoxyethyl)cyclopropyl]pyridine. PubChem. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry. [Link]

-

Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG. [Link]

-

Safety Data Sheet: 2-Amino-5-fluoropyridine. Fisher Scientific. [Link]

-

Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations. (2021). PMC. [Link]

-

Prakali and Dinnimath. (2021). A Review on Azetidinone Hybrids as Potential Therapeutic Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-a.com [ajchem-a.com]

- 3. chemscene.com [chemscene.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.ch [fishersci.ch]

- 8. Pharmacological and toxicological evaluation of 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-F-A-85380), a ligand for imaging cerebral nicotinic acetylcholine receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

Navigating the Acquisition of 2-(Azetidin-3-yl)-5-fluoropyridine: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and drug development professionals, the procurement of novel chemical entities is a critical first step in the journey of discovery. This technical guide provides an in-depth analysis of the commercial availability and synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine, a valuable heterocyclic building block in medicinal chemistry. Due to its structural motifs—a strained azetidine ring and an electron-rich fluoropyridine system—this compound holds significant potential for the development of new therapeutic agents.

Executive Summary: Availability and Strategic Sourcing

Direct commercial availability of 2-(Azetidin-3-yl)-5-fluoropyridine in its free base form (CAS 1355248-23-1) is currently limited. The predominant commercially available form is its dihydrochloride salt . This guide will detail the known supplier of this salt and, more critically, provide a comprehensive overview of a plausible synthetic route to obtain the free base, including sourcing of key starting materials. This dual approach empowers research teams to make informed decisions regarding either direct purchase of the salt or in-house synthesis of the free base to meet their specific project needs.

Commercial Availability: The Dihydrochloride Salt

The most direct route to acquiring the core structure of 2-(Azetidin-3-yl)-5-fluoropyridine is through the purchase of its dihydrochloride salt. This form offers advantages in terms of stability and handling.

Known Supplier:

| Supplier | Product Name | Catalog Number | Purity | Notes |

| ChemScene | 2-(Azetidin-3-yl)-5-fluoropyridine, dihydrochloride | CS-0125897 | ≥98% | Offered as a research chemical. |

Researchers are advised to contact the supplier directly for current pricing, availability, and to request a certificate of analysis.

In-House Synthesis: A Practical Approach to the Free Base

Given the scarcity of the free base on the commercial market, in-house synthesis presents a viable and often necessary alternative. A plausible and efficient synthetic strategy involves a multi-step process starting from commercially available precursors.

Retrosynthetic Analysis and Proposed Forward Synthesis

The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine can be logically approached through the coupling of a protected azetidine precursor with a suitable fluoropyridine derivative. A key disconnection points to a protected 3-substituted azetidine and a 2-halo-5-fluoropyridine.

Methodological & Application

Application Note: Synthetic Routes for Preparing 2-(Azetidin-3-yl)-5-fluoropyridine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Strategic Retrosynthetic Analysis

The 2-(azetidin-3-yl)-5-fluoropyridine motif has emerged as a highly privileged scaffold in modern drug discovery. Functioning as a rigidified, metabolically stable bioisostere for flexible alkylamines, this building block is frequently incorporated into kinase inhibitors, monoacylglycerol lipase (MAGL) PET ligands, and nicotinamide phosphoribosyltransferase (NAMPT) inhibitors[1, 3].

Synthesizing this motif requires the strategic formation of a C(sp³)–C(sp²) bond between a strained four-membered ring and an electron-deficient heterocycle. Traditional cross-coupling methodologies often fail with saturated heterocycles due to rapid β-hydride elimination. However, the azetidine ring's inherent strain prevents the syn-coplanar geometry required for this decomposition pathway, enabling stable organometallic intermediates.

This guide details two field-proven, self-validating synthetic routes to 2-(azetidin-3-yl)-5-fluoropyridine:

-

The Palladium-Catalyzed Negishi Cross-Coupling: A highly scalable, regioselective approach utilizing organozinc intermediates.

-

The Visible-Light Photoredox Minisci Reaction: A modern, green-chemistry approach utilizing decarboxylative radical addition, avoiding stoichiometric organometallics.

Route A: Palladium-Catalyzed Negishi Cross-Coupling

Mechanistic Causality & Design

The Negishi coupling is the industry standard for appending azetidines to heteroaryl halides [1]. The process relies on the insertion of elemental zinc into N-Boc-3-iodoazetidine. The resulting organozinc species is remarkably stable at elevated temperatures because the rigid four-membered ring restricts conformational flexibility, effectively shutting down β-hydride elimination.

For the cross-coupling phase, a catalyst system comprising

Workflow Visualization

Figure 1: Workflow for the Pd-catalyzed Negishi cross-coupling route.

Step-by-Step Protocol: Negishi Route

Self-Validating System Note: The success of this protocol relies on the complete activation of zinc. The disappearance of the iodine color serves as an internal visual indicator of successful zinc insertion.

Step 1: Zinc Activation and Insertion

-

Under an argon atmosphere, add zinc dust (3.0 equiv, 300 mol%) to a flame-dried Schlenk flask.

-

Suspend the zinc in anhydrous DMF (0.5 M). Add catalytic iodine (

, 5 mol%) and stir vigorously at room temperature until the reddish-brown color completely fades (approx. 10 mins), indicating zinc surface activation. -

Add N-Boc-3-iodoazetidine (1.5 equiv) dropwise. Heat the mixture to 50 °C for 90 minutes.

-

In-Process Control (IPC): Quench a 0.1 mL aliquot with saturated aqueous

and extract with EtOAc. GC-MS analysis should show complete consumption of the starting iodide and the presence of the protonated azetidine (mass = 157.2 g/mol ).

Step 2: Cross-Coupling

-

Allow the organozinc solution to settle. Decant the supernatant via cannula into a second argon-purged flask containing 2-bromo-5-fluoropyridine (1.0 equiv),

(2.5 mol%), and -

Heat the reaction mixture to 70 °C for 4 hours.

-

Workup: Cool to room temperature and quench with a 1:1 mixture of saturated aqueous

and 10% aqueous EDTA (to sequester zinc and palladium). Extract with EtOAc (3x). -

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-2-(azetidin-3-yl)-5-fluoropyridine.

Step 3: Deprotection

-

Dissolve the intermediate in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

-

Add trifluoroacetic acid (TFA, 10 equiv) dropwise. Warm to 25 °C and stir for 3 hours.

-

Concentrate under reduced pressure, neutralize with saturated aqueous

, and extract with 10% MeOH/DCM to yield the pure 2-(azetidin-3-yl)-5-fluoropyridine target.

Route B: Visible-Light Photoredox Minisci Reaction

Mechanistic Causality & Design

The Minisci reaction offers a highly atom-economical alternative by directly functionalizing the C–H bond of 5-fluoropyridine [2]. This route utilizes 1-Boc-azetidine-3-carboxylic acid, a cheap and abundant feedstock.

Under photoredox conditions, the iridium photocatalyst (e.g.,

Workflow Visualization

Figure 2: Workflow for the Photoredox Decarboxylative Minisci route.

Step-by-Step Protocol: Minisci Route

Self-Validating System Note: Radical lifetimes are severely truncated by molecular oxygen. A rigorous freeze-pump-thaw degassing cycle is the primary validation checkpoint before irradiation.

Step 1: Reaction Assembly and Degassing

-

In a clear borosilicate glass vial, combine 5-fluoropyridine (1.0 equiv), 1-Boc-azetidine-3-carboxylic acid (2.0 equiv), ammonium persulfate (

, 2.0 equiv), and -

Dissolve the mixture in a 1:1 mixture of MeCN and

(0.1 M). Add TFA (1.5 equiv) to protonate the pyridine. -

Seal the vial with a PTFE septum and degas via three cycles of freeze-pump-thaw. Backfill with argon.

Step 2: Photoredox Catalysis

-

Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is active to maintain the reaction temperature at 25 °C.

-

Irradiate for 16 hours.

-

In-Process Control (IPC): Analyze via LC-MS. Look for the product mass (

) and the complete consumption of 5-fluoropyridine.

Step 3: Workup and Deprotection

-

Dilute the mixture with EtOAc and neutralize carefully with saturated aqueous

until the aqueous layer reaches pH 8. -

Extract with EtOAc, dry over

, and purify via flash chromatography to isolate the Boc-protected intermediate. -

Dissolve the intermediate in 4.0 M HCl in dioxane (10 equiv). Stir at room temperature for 2 hours.

-

Evaporate the solvent to yield 2-(azetidin-3-yl)-5-fluoropyridine as the hydrochloride salt.

Quantitative Data Presentation

The selection of a synthetic route depends heavily on the project phase. The table below summarizes the comparative metrics of both strategies to aid in decision-making.

| Parameter | Route A: Negishi Cross-Coupling | Route B: Photoredox Minisci |

| Primary Bond Disconnection | C(sp³)–C(sp²) via Organozinc | C(sp³)–C(sp²) via Radical Addition |

| Key Starting Materials | N-Boc-3-iodoazetidine, 2-Bromo-5-fluoropyridine | 1-Boc-azetidine-3-carboxylic acid, 5-Fluoropyridine |

| Catalyst System | ||

| Regioselectivity | Absolute (Directed by halide position) | High (Directed by pyridine protonation at C2) |

| Scalability | Excellent (Kilogram scale proven) | Moderate (Flow chemistry required for scale-up) |

| Overall Yield (Typical) | 65% – 75% | 45% – 60% |

| Green Chemistry Metric | Low (Stoichiometric Zn, heavy metals) | High (Catalytic, avoids organometallics) |

References

-

Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: Journal of Medicinal Chemistry (2017) URL: [Link] [1]

-

Title: Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction Source: The Journal of Organic Chemistry (2015) URL: [Link] [2]

-

Title: Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold Source: Journal of Medicinal Chemistry (2021) URL: [Link] [3]

Protocols for N-functionalization of 2-(Azetidin-3-yl)-5-fluoropyridine

Part 1: Strategic Analysis & Chemical Logic[1]

The Scaffold: 2-(Azetidin-3-yl)-5-fluoropyridine

This building block (CAS: 1260828-79-2, typically supplied as 2HCl salt) represents a privileged scaffold in modern medicinal chemistry. It combines a rigid, sp³-rich azetidine vector with a metabolically robust, electron-deficient pyridine ring.[1]

Key Structural Properties:

-

Nucleophilic Center: The azetidine secondary amine (NH) is the primary site for functionalization.[1]

-

Electronic Environment: The 5-fluoropyridine moiety is electron-withdrawing.[1] This lowers the pKa of the azetidine nitrogen slightly compared to non-aromatic analogs, but it remains sufficiently nucleophilic for standard amine transformations.[1]

-

Ring Strain: The azetidine ring possesses ~25 kcal/mol of ring strain.[1] While more stable than aziridines, it is susceptible to ring-opening under harsh acidic conditions or high temperatures in the presence of strong nucleophiles.[1]

-

Competitive Basic Sites: The pyridine nitrogen is significantly less basic due to the 5-fluoro substituent and the ortho-azetidine group, ensuring high chemoselectivity for the azetidine NH under controlled conditions.[1]

Decision Matrix: Selecting the Functionalization Pathway

Before initiating synthesis, select the protocol based on the desired "Warhead" or linker identity.[1]

Figure 1: Strategic decision tree for N-functionalization pathways.

Part 2: Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Mono-alkylation of the azetidine nitrogen using an aldehyde or ketone. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1][2]

Reagents:

-

Substrate: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)

-